4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Overview
Description
The compound “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one” is a boronic acid derivative. It contains a pyrrolidin-2-one group attached to a phenyl group, which is further attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The compound is likely to be used in organic synthesis, particularly in reactions involving boronic acids .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds are known to participate in borylation reactions . They can also undergo coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Scientific Research Applications
Crystal Structure and DFT Studies
- Synthesis and Characterization : A study by Huang et al. (2021) describes the synthesis and characterization of compounds related to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one. These compounds are synthesized via a three-step substitution reaction and characterized using spectroscopy techniques. The crystal structures are confirmed by X-ray diffraction and further analyzed using density functional theory (DFT) (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
- Physicochemical Properties : The same study also investigates the molecular electrostatic potential and frontier molecular orbitals of these compounds using DFT. This analysis reveals certain physicochemical properties that are crucial for understanding the behavior of these substances in various applications (Huang et al., 2021).
Polymer Synthesis and Properties
- Deeply Colored Polymers : Welterlich et al. (2012) describe the synthesis of polymers containing pyrrolopyrrole units, which are closely related to the compound . These polymers exhibit deep colors and are soluble in common organic solvents, indicating potential applications in materials science and engineering (Welterlich et al., 2012).
Applications in Organic Liquid Electrolyte-Based Batteries
- Boron-Based Anion Acceptors : A study by Kucuk et al. (2020) explores the use of boron-based compounds, similar to the one , as anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries. This highlights the potential application of these compounds in the field of energy storage and battery technology (Kucuk et al., 2020).
Coordination Polymer Formation
- Two-Dimensional Coordination Polymers : Al-Fayaad et al. (2020) report the use of a compound similar to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one in forming a two-dimensional coordination polymer with cobalt. This demonstrates its potential utility in the creation of novel materials with specific structural properties (Al-Fayaad et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The compound “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one” is a boronic ester derivative. Boronic esters are known to interact with various biological targets, particularly enzymes that have hydroxyl groups in their active sites . .
Mode of Action
The mode of action of boronic esters, including this compound, often involves the formation of reversible covalent complexes with their targets. This is typically achieved through the interaction of the boron atom in the ester with a hydroxyl group on the target molecule . The resulting changes depend on the specific target and can range from enzyme inhibition to altered signal transduction.
Biochemical Pathways
Boronic esters are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In a biological context, they could potentially interfere with various biochemical pathways, depending on their specific targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, pH can affect the stability of boronic esters, as they can undergo hydrolysis under acidic or basic conditions. Additionally, the presence of certain ions or molecules in the environment could potentially influence the compound’s interactions with its targets .
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-9-13(10-8-12)18-11-5-6-14(18)19/h7-10H,5-6,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSWCEFASKJARU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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